Cas no 2580217-67-8 (3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid)

3-{(Benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is a specialized pyrazole derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a difluoroethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the Cbz group allows for selective deprotection under mild conditions, facilitating further functionalization. The difluoroethyl moiety enhances metabolic stability and lipophilicity, making it valuable in drug design. Its carboxylic acid functionality provides a handle for conjugation or derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is well-suited for applications requiring precise structural modifications in medicinal chemistry and material science.
3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid structure
2580217-67-8 structure
Product name:3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
CAS No:2580217-67-8
MF:C14H13F2N3O4
Molecular Weight:325.267530202866
CID:5660450
PubChem ID:165892559

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
    • 2580217-67-8
    • EN300-27723413
    • 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
    • インチ: 1S/C14H13F2N3O4/c15-11(16)7-19-6-10(13(20)21)12(18-19)17-14(22)23-8-9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,20,21)(H,17,18,22)
    • InChIKey: AJUMQBZCPDBELL-UHFFFAOYSA-N
    • SMILES: FC(CN1C=C(C(=O)O)C(NC(=O)OCC2C=CC=CC=2)=N1)F

計算された属性

  • 精确分子量: 325.08741223g/mol
  • 同位素质量: 325.08741223g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 419
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 93.4Ų

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27723413-5.0g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
5.0g
$3812.0 2025-03-20
Enamine
EN300-27723413-10.0g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
10.0g
$5652.0 2025-03-20
Enamine
EN300-27723413-2.5g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
2.5g
$2576.0 2025-03-20
Enamine
EN300-27723413-0.5g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
0.5g
$1262.0 2025-03-20
Enamine
EN300-27723413-5g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8
5g
$3812.0 2023-09-10
Enamine
EN300-27723413-0.25g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
0.25g
$1209.0 2025-03-20
Enamine
EN300-27723413-1g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8
1g
$1315.0 2023-09-10
Enamine
EN300-27723413-1.0g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
1.0g
$1315.0 2025-03-20
Enamine
EN300-27723413-0.05g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
0.05g
$1104.0 2025-03-20
Enamine
EN300-27723413-0.1g
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
2580217-67-8 95.0%
0.1g
$1157.0 2025-03-20

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 関連文献

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2580217-67-8)

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2580217-67-8) is a structurally unique pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel enzyme inhibitors and therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential applications in pharmaceutical research.

The compound's structural features, including the difluoroethyl group and the benzyloxycarbonylamino moiety, contribute to its distinctive chemical properties and reactivity. Recent synthetic methodologies have focused on optimizing the yield and purity of 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, with particular emphasis on green chemistry approaches to minimize environmental impact. Advances in catalytic systems and solvent selection have been reported to enhance the efficiency of its synthesis.

Biological evaluations of this compound have revealed promising inhibitory activities against several clinically relevant targets. Notably, studies have demonstrated its potential as a modulator of inflammatory pathways, with specific interactions observed with key enzymes in the arachidonic acid cascade. The difluoroethyl group appears to play a critical role in these interactions, potentially enhancing binding affinity through unique electronic and steric effects.

In drug discovery applications, researchers have utilized 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid as a building block for the development of targeted therapies. Recent patent filings indicate its incorporation into novel drug candidates for metabolic disorders and inflammatory conditions. The compound's ability to serve as a versatile intermediate in medicinal chemistry campaigns has been particularly emphasized in these developments.

Pharmacokinetic studies of derivatives containing this core structure have shown improved metabolic stability compared to analogous non-fluorinated compounds. The presence of the difluoroethyl group appears to confer resistance to oxidative metabolism while maintaining favorable physicochemical properties. These findings suggest that 2580217-67-8 and its derivatives may offer advantages in drug design, particularly for orally administered therapeutics.

Future research directions are likely to focus on expanding the structure-activity relationship (SAR) profile of this compound class and exploring its potential in combination therapies. The unique physicochemical properties imparted by the difluoroethyl group may also warrant investigation in other areas of chemical biology, such as probe development for biological target identification. Continued optimization of synthetic routes and scale-up processes will be essential to support these research efforts.

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